molecular formula C13H9FO3 B6370366 2-(5-Carboxy-2-fluorophenyl)phenol CAS No. 1261910-55-7

2-(5-Carboxy-2-fluorophenyl)phenol

Cat. No.: B6370366
CAS No.: 1261910-55-7
M. Wt: 232.21 g/mol
InChI Key: TWOREBYLRPAGBX-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)phenol (hypothetical structure: C₁₃H₉FO₃) is a fluorinated aromatic compound featuring a phenol ring linked to a fluorophenyl group substituted with a carboxylic acid at the 5-position. Fluorinated aromatic compounds are critical in pharmaceuticals and materials science due to their enhanced metabolic stability, bioavailability, and electronic properties .

Properties

IUPAC Name

4-fluoro-3-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOREBYLRPAGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683553
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-55-7
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for assembling the biphenyl core of 2-(5-Carboxy-2-fluorophenyl)phenol. This method employs a fluorophenyl boronic acid derivative and a brominated phenol precursor. For instance, 3-bromo-5-fluorobenzoic acid is coupled with 2-hydroxyphenylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh₃)₄ (2 mol%) in a dioxane/water mixture (4:1) at 80°C for 12 hours, yielding the biphenyl intermediate. Post-coupling oxidation of any methyl ester-protected carboxylic acid groups (if present) is performed using aqueous NaOH (2M) at reflux.

Optimization Note : The use of continuous flow reactors enhances reaction efficiency, reducing reaction times to 2–4 hours with yields exceeding 85%. Solvent systems such as dichloromethane (DCM) or ethanol are preferred for their compatibility with boronic acid stability.

Radical O→C Transposition for Direct Functionalization

Metal-Free Radical Cascade

A metal-free approach reported by enables the conversion of phenolic precursors into substituted benzoic acid derivatives via a radical cascade. Starting with 2-fluorophenol, treatment with carbon disulfide (CS₂) and pyridine generates a thiocarbonate intermediate. Subsequent heating with triethylsilane (Et₃SiH) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at 135°C induces a radical O→C transposition, forming the biphenyl skeleton with concomitant introduction of the carboxylic acid group.

Key Data :

  • Reaction Time: 6–8 hours

  • Yield: 70–75%

  • Purity: >90% (post-column chromatography)

This method avoids transition metals, simplifying purification and reducing costs. However, scalability requires careful control of radical initiator concentrations to minimize side reactions.

Protecting Group Strategies for Hydroxyl and Carboxyl Moieties

Benzyl Ether Protection

To prevent unwanted side reactions during coupling steps, the phenolic -OH group is often protected as a benzyl ether. For example, 2-fluorophenol is treated with benzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base, achieving >95% protection efficiency. After Suzuki coupling, catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, regenerating the free phenol.

Methyl Ester Protection for Carboxylic Acid

The carboxylic acid group is frequently protected as a methyl ester using methanol and thionyl chloride (SOCl₂). Deprotection is achieved via saponification with NaOH (2M) at 60°C, preserving the fluorine substituent’s integrity.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow reactors to enhance mass and heat transfer. A representative protocol from involves:

  • Step 1 : Suzuki coupling in a microreactor (residence time: 10 minutes, 100°C).

  • Step 2 : In-line saponification using a NaOH solution (residence time: 5 minutes, 80°C).

  • Step 3 : Continuous extraction with ethyl acetate and crystallization.

Advantages :

  • 30% higher yield compared to batch processes (92% vs. 70%).

  • Reduced solvent consumption (50% less DCM).

Purification and Analytical Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate gradient) resolves residual thiocarbonate byproducts from radical-mediated syntheses.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, -COOH), 7.85 (d, J = 8.2 Hz, 1H), 7.45–7.30 (m, 4H), 6.95 (d, J = 8.0 Hz, 1H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1230 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Suzuki Coupling85–92>99High$$$
Radical Transposition70–7590–95Moderate$$
Flow Reactor90–95>99High$$$$

Cost Index: $ (low) to $$$$ (high)

Chemical Reactions Analysis

Types of Reactions: 2-(5-Carboxy-2-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(5-Carboxy-2-fluorophenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Medicine: Its fluorinated aromatic ring and carboxylic acid group make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

Fluorophenyl-Phenol Derivatives
  • 2-(4-Fluorophenoxy)phenol (C₁₂H₉FO₂): Contains a phenol ring connected via an ether linkage to a 4-fluorophenyl group. The fluorophenoxy group enhances lipophilicity (predicted logP ≈ 3.5) compared to the target compound, which has a carboxylic acid (logP ~2.5, estimated). The ether linkage reduces hydrogen-bonding capacity relative to the direct phenyl-phenol linkage in 2-(5-Carboxy-2-fluorophenyl)phenol .
  • 2-(1-Methyl-1H-pyrazol-5-yl)phenol (C₁₀H₁₀N₂O): A phenol derivative with a pyrazole substituent. The pyrazole ring introduces nitrogen-based hydrogen-bonding sites, contrasting with the fluorine and carboxylic acid groups in the target compound .
Carboxylic Acid-Containing Fluorinated Aromatics
  • 5-Amino-2-fluorobenzoic Acid (C₇H₆FNO₂): Features a carboxylic acid and fluorine on a benzene ring. The amino group increases solubility in polar solvents, whereas the target compound’s phenol group may enhance acidity (pKa ~10 for phenol vs. ~4.5 for carboxylic acid) .
  • 5-{[2-(Difluoromethoxy)phenyl]carbamoyl}thiophene-2-carboxylic Acid (C₁₃H₉F₂NO₄S): Combines a thiophene-carboxylic acid core with a difluoromethoxy-substituted phenyl group.

Physicochemical Properties

Compound Molecular Weight Functional Groups logP (Exp./Pred.) Melting Point (°C)
This compound* 244.21 Phenol, Carboxylic acid, Fluorine ~2.5 (Pred.) N/A
2-(4-Fluorophenoxy)phenol 204.20 Phenol, Fluorophenoxy 3.5 (Pred.) 77–78
5-Amino-2-fluorobenzoic Acid 155.13 Carboxylic acid, Amino, Fluorine 1.2 (Pred.) N/A
5-{[2-(Difluoromethoxy)phenyl]carbamoyl}thiophene-2-carboxylic Acid 313.28 Carboxylic acid, Thiophene, Difluoromethoxy 2.8 (Pred.) N/A

*Hypothetical data based on structural analogs.

Key Observations :

  • logP : Carboxylic acid substitution reduces lipophilicity compared to ether or alkyl substituents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-Carboxy-2-fluorophenyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically required, involving fluorination, carboxylation, and phenol coupling. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Carboxylation : Employing CO₂ insertion via palladium-catalyzed reactions at 80–100°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity, critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity and monitors degradation products under acidic/basic conditions .

Q. How does purity impact experimental reproducibility in studies involving this compound?

  • Methodological Answer : Even minor impurities (e.g., unreacted fluorophenyl intermediates) can skew biological or photophysical data. Use recrystallization (ethanol/water mixtures) or preparative HPLC to achieve ≥97% purity. Batch-specific Certificates of Analysis (CoA) should be referenced for critical studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography at 173 K provides precise bond lengths, dihedral angles (e.g., fluorophenyl vs. phenol ring orientation), and hydrogen-bonding networks. For example, in analogous compounds, dihedral angles of 34.85° between aromatic systems were observed, influencing electronic conjugation . Data-to-parameter ratios >18.8 ensure structural reliability .

Q. What experimental approaches are used to study the photophysical properties of fluorinated phenolic compounds?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Measure Stokes shift and quantum yield (λex = 280–320 nm) in solvents of varying polarity.
  • TD-DFT Calculations : Compare computed vs. experimental absorption/emission spectra to identify charge-transfer states .
  • pH-Dependent Studies : Probe excited-state proton transfer (ESPT) in aqueous buffers .

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s electronic properties?

  • Methodological Answer :

  • Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. CAM-B3LYP) to better model fluorinated systems.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) in calculations.
  • Cross-Validation : Use cyclic voltammetry to measure HOMO/LUMO levels experimentally .

Q. What strategies identify hydrogen-bonding interactions and their role in crystal packing?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify C–H⋯O/F interactions in crystal structures.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular hydrogen bonds.
  • Dynamic NMR : Detect solvent-dependent conformational changes in solution .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates.
  • Trapping Intermediates : Use in situ IR or LC-MS to identify acyl fluorides or phenolic intermediates.
  • DFT Transition-State Modeling : Map energy barriers for fluorophenyl vs. carboxylate group reactivity .

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